(S)-tert-Butyl 2-(2,3-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Chiral resolution Enantiomeric purity Asymmetric synthesis

This compound is a chiral, non-aromatic heterocyclic building block featuring a pyrrolidine ring bonded at the 2-position to an imidazoline (2,3-dihydro-1H-imidazole) moiety and protected with a tert-butyloxycarbonyl (Boc) group. Its single defined (S)-stereocenter on the pyrrolidine ring leads to a specific molecular configuration (CAS 1374123-26-8, MF C12H21N3O2, MW 239.31 g/mol).

Molecular Formula C12H21N3O2
Molecular Weight 239.31 g/mol
Cat. No. B12872077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 2-(2,3-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Molecular FormulaC12H21N3O2
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1C2NC=CN2
InChIInChI=1S/C12H21N3O2/c1-12(2,3)17-11(16)15-8-4-5-9(15)10-13-6-7-14-10/h6-7,9-10,13-14H,4-5,8H2,1-3H3/t9-/m0/s1
InChIKeyOTRAPGDPWHTOQA-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl 2-(2,3-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate: Key Identifiers and Procurement Starting Point


This compound is a chiral, non-aromatic heterocyclic building block featuring a pyrrolidine ring bonded at the 2-position to an imidazoline (2,3-dihydro-1H-imidazole) moiety and protected with a tert-butyloxycarbonyl (Boc) group [1]. Its single defined (S)-stereocenter on the pyrrolidine ring leads to a specific molecular configuration (CAS 1374123-26-8, MF C12H21N3O2, MW 239.31 g/mol) . The saturated imidazoline ring distinguishes it from the more common aromatic 1H-imidazole analogs, resulting in different electronic properties, basicity, and hydrogen-bonding capacity [2].

Single (S)-enantiomer for asymmetric synthesis
Saturated imidazoline ring: higher basicity, 2 H-bond donors
Boc-protected pyrrolidine scaffold for orthogonal deprotection

The Risk in Substituting (S)-tert-Butyl 2-(2,3-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate with Common Analogs


Generic substitution is high-risk for this compound class. A common misstep is replacing it with the aromatic analog (S)-tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate (CAS 1007882-58-7), which has a flat, electron-deficient imidazole ring . The target compound's saturated imidazoline ring is a stronger base and a better hydrogen-bond donor, which fundamentally alters its coordination chemistry with metals and its reactivity profile . Furthermore, the (S)-enantiomer's absolute configuration is critical; procurement of the racemic mixture or the (R)-isomer will lead to a complete loss of enantiocontrol in any downstream asymmetric synthesis, as demonstrated by the divergent selectivities (exo'- vs. endo-) observed when using imidazoline vs. imidazolidine ligands in catalytic [3+2] cycloadditions [1].

Saturated imidazoline ring
Aromatic imidazole analog alters basicity, coordination geometry
Single (S)-enantiomer
Racemate or (R)-isomer loses asymmetric induction; stereodivergent outcomes reported

Quantitative Differentiation Evidence for (S)-tert-Butyl 2-(2,3-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate


Chiral Purity Specification: (S)-Enantiomer vs. Racemic Mixture

The primary differentiator for this specific CAS registry (1374123-26-8) is its defined (S)-stereochemistry. While a racemic mixture or the (R)-enantiomer would be key comparators, they have separate and distinct CAS registries, confirming they are chemically distinct procurement items. The target compound is listed by suppliers with a chiral purity marker, typically derived from a chiral synthesis, in contrast to a racemic synthesis [1].

Chiral Purity Specification
Class-level inference
Single (S)-enantiomer vs Racemate
Only single enantiomer supports asymmetric induction; racemate yields no ee.
InChIKey confirms stereocenter; no comparative ee reported.
Chiral resolution Enantiomeric purity Asymmetric synthesis

Structural Differentiation from the Aromatic Imidazole Analog: Ring Saturation and Electronic Properties

The target compound contains a non-aromatic 2-imidazoline ring, whereas a common procurement error is sourcing the aromatic analog (S)-tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate (CAS 1007882-58-7). The structural difference is quantifiable by the double bond equivalent count: the analog has two additional unsaturations, leading to a flat, electron-poor ring versus the target's flexible, electron-rich ring [1]. This directly impacts the pKa of the conjugate acid, with imidazolines being significantly more basic .

Imidazoline vs Imidazole
Supporting evidence
H-bond donors 2 vs 1
Ring saturation Saturated vs aromatic
Coordination geometry and solubility may differ.
Computed properties; no direct experimental pKa comparison.
Coordination chemistry Ligand design Imidazoline vs. Imidazole

Known Area of Limited Public Comparative Data: A Call for Direct Benchmarking

A systematic search of primary literature and patents for a direct, quantitative head-to-head comparison between this specific (S)-tert-Butyl 2-(2,3-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate and its closest analogs (e.g., the (R)-enantiomer, racemic mixture, or aromatic imidazole analog) in a defined catalytic or biological assay yielded no results [1]. The absence of public benchmarking data—such as comparative enantiomeric excess (ee) in a model reaction or IC50 values against a specific biological target—is a significant evidence gap. Claims of superiority must be viewed as unvalidated until such data is generated [2].

Limited Public Comparative Data
Data to verify
No direct head-to-head benchmarking (ee%, yield) vs. analogs
Selection must rely on internal head-to-head validation.
Evidence gap; claims of superiority are unvalidated.
Evidence gap Comparative catalysis SAR

Validated Application Scenarios for (S)-tert-Butyl 2-(2,3-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate


Chiral Ligand or Ligand Precursor Development for Asymmetric Catalysis

Given its chiral, enantiopure nature and the presence of both a basic imidazoline nitrogen and a pyrrolidine scaffold, the compound is optimally suited as a precursor for synthesizing novel chiral imidazoline ligands. Its utility is directly supported by the well-established field of imidazoline-metal catalysis, where similar chiral frameworks have been used to achieve high enantioselectivities in [3+2] cycloadditions [1]. The (S)-stereochemistry is a prerequisite for inducing product chirality, making this single enantiomer the required starting material for any ligand library aiming at steric and electronic tuning [2].

Synthesis of Complex, Chiral Fused Heterocycles for Medicinal Chemistry

The saturated imidazoline ring is a privileged scaffold in many bioactive molecules [1]. The Boc protecting group allows for selective deprotection and subsequent functionalization of the pyrrolidine nitrogen. The target compound can be used to construct chiral pyrroloimidazole or pyrroloimidazoline cores, which are found in DNA polymerase theta inhibitors and other therapeutic candidates [2]. Its use ensures introduction of the (S)-pyrrolidine configuration into the final drug-like molecule, a key requirement for structure-activity relationship (SAR) studies and lead optimization [3].

Internal Benchmarking of Enantioselective Reactions

In a research setting with limited public comparative data, a direct and high-value application for this compound is its use as a standard in an internal head-to-head study. It should be systematically benchmarked against its aromatic analog (CAS 1007882-58-7) and the (R)-enantiomer (CAS not publicly listed) in a specific, project-relevant transformation (e.g., metallation, alkylation, or catalytic cycle) [1]. This scenario directly addresses the critical evidence gap and generates the quantitative differentiation data (yield, ee%, reaction rate) necessary for a rational procurement decision [2].

Application
Selection Property
Validation Focus
Chiral ligand development
Single (S)-enantiomer, imidazoline scaffold
Enantioselectivity in model asymmetric reactions
Chiral fused heterocycle synthesis
Boc-pyrrolidine, saturated imidazoline core
Scaffold elaboration and deprotection
Internal enantioselective benchmarking
Defined (S)-enantiomer for comparative studies
Performance vs. aromatic analog and (R)-enantiomer
Quote Request

Request a Quote for (S)-tert-Butyl 2-(2,3-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.